molecular formula C7H3BrN2O4 B13080070 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13080070
M. Wt: 259.01 g/mol
InChI Key: FENCSLKSUQNQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromofuran-3-carboxylic acid hydrazide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromofuran moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromofuran-3-yl)-2,4-dimethylpyrazol-3-amine
  • 3-[(2-Bromofuran-3-yl)formamido]-2-hydroxypropanoic acid
  • (2S)-4-[(2-Bromofuran-3-yl)formamido]-2-hydroxybutanoic acid

Uniqueness

5-(2-Bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the bromofuran and oxadiazole moieties, which confer distinct reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C7H3BrN2O4

Molecular Weight

259.01 g/mol

IUPAC Name

5-(2-bromofuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H3BrN2O4/c8-4-3(1-2-13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12)

InChI Key

FENCSLKSUQNQSP-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=NO2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.